([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone
Description
([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone is a biphenyl-derived ketone featuring a trimethylsilyl (TMS) group attached to the carbonyl-substituted biphenyl system. The TMS group imparts unique steric and electronic properties, making this compound valuable in organic synthesis, particularly as a directing or protecting group. Its molecular formula is C₁₆H₁₈OSi, with a molecular weight of 278.40 g/mol (estimated). While direct physical property data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into its behavior.
Properties
CAS No. |
648428-46-0 |
|---|---|
Molecular Formula |
C16H18OSi |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
(4-phenylphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C16H18OSi/c1-18(2,3)16(17)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
XTPIKPFFTVDWGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone typically involves the reaction of 4-bromobiphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be performed using or to yield .
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Hydrochloric acid in methanol at room temperature.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-methanol.
Substitution: Biphenyl-4-methanone.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of biphenyl derivatives, including ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone, in anticancer research. These compounds exhibit activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth. For instance, biphenyl derivatives have been reported to possess anti-proliferative properties and can act as inhibitors of certain kinases that are crucial for cancer cell survival .
Anti-inflammatory Properties
Biphenyl compounds have also been shown to exhibit anti-inflammatory effects. Research indicates that modifications to the biphenyl structure can enhance the anti-inflammatory response while minimizing toxicity . This property makes them suitable candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Organic Synthesis
Building Blocks in Organic Chemistry
([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound can be utilized in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals .
Catalytic Applications
The compound has been employed in catalytic processes, particularly in reactions involving Lewis acids. Its ability to stabilize intermediates makes it an attractive candidate for catalyzing reactions that require high selectivity and efficiency .
Material Science
Liquid Crystals
Biphenyl derivatives are integral to the development of liquid crystal materials used in display technologies. The structural properties of ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone contribute to the thermal stability and optical properties required for liquid crystal applications .
Polymer Chemistry
In polymer science, biphenyl compounds are used to enhance the mechanical properties of polymers. Their incorporation into polymer matrices has been shown to improve thermal resistance and flexibility .
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of various biphenyl derivatives, including ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone, against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Functionalized Polymers
Research focused on synthesizing polymers incorporating ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone into their structure. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers without biphenyl units.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone exerts its effects involves the interaction of the biphenyl moiety with aromatic systems and the trimethylsilyl group with silicon-based substrates. These interactions can influence the electronic properties and reactivity of the compound, making it useful in various chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Biphenyl Systems
Trimethylsilyl vs. Acetyl Groups
- 4-Acetylbiphenyl (C₁₄H₁₂O, MW 196.25 g/mol, CAS 92-91-1) lacks the TMS group but shares the biphenyl-ketone backbone . The acetyl group is electron-withdrawing, enhancing electrophilic reactivity in aromatic substitution. In contrast, the TMS group in the target compound is sterically bulky and mildly electron-donating, which may stabilize intermediates in cross-coupling reactions or hinder undesired side reactions.
Halogen-Substituted Derivatives
- (4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone (CAS 339022-36-5) features a bromine atom, a strong leaving group, enabling participation in Suzuki-Miyaura cross-coupling reactions . The TMS group, however, is inert under such conditions, making the target compound more suitable as a directing group in metal-catalyzed reactions.
Electron-Donating Substituents
- 1-(4′-Methoxy[1,1′-biphenyl]-4-yl)ethanone (CAS 210169-05-4) contains a methoxy group, which increases electron density on the biphenyl system, enhancing stability under acidic conditions . The TMS group offers steric protection rather than electronic stabilization.
Functional Group Variations
Heterocyclic Derivatives
- The TMS group in the target compound lacks such pharmacological relevance but excels in synthetic versatility.
Epoxide-Containing Analogs
- ([1,1'-Biphenyl]-4-yl)(3-phenyloxiran-2-yl)methanone (CAS 32047-01-1) includes an epoxide group, enabling ring-opening reactions for polymer or epoxy resin synthesis . The TMS group, in contrast, is typically inert but serves as a transient functional group in multi-step syntheses.
Tabulated Comparison of Key Compounds
Research Implications
- Steric Effects: The TMS group’s bulkiness in ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone enhances regioselectivity in aromatic substitutions compared to smaller substituents like acetyl or methoxy .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine) increase reactivity in cross-coupling, while the TMS group prioritizes stability and directing effects .
- Synthetic Utility : The compound’s compatibility with transition-metal catalysts positions it as a versatile intermediate in pharmaceuticals and materials science .
Biological Activity
The compound “([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone” (CAS No. 3478-90-8) is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a biphenyl moiety substituted with a trimethylsilyl group and a ketone functional group. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of biphenyl derivatives often involves their ability to interact with various molecular targets, including enzymes and receptors. The trimethylsilyl group enhances lipophilicity, facilitating membrane penetration and potentially increasing binding affinity to target sites. The ketone functionality may participate in hydrogen bonding or act as an electrophile in biochemical reactions.
Antioxidant Activity
Biphenyl derivatives have been studied for their antioxidant properties. Research indicates that such compounds can scavenge free radicals, thereby reducing oxidative stress. For instance, a study demonstrated that certain biphenyl derivatives exhibited significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
Several studies have reported anti-inflammatory activities associated with biphenyl compounds. For example, analogs of biphenyl have shown efficacy in inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's ability to modulate nitric oxide synthase (iNOS) expression has been noted, which is crucial for its anti-inflammatory effects .
Anticancer Potential
The anticancer properties of biphenyl derivatives are also noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. A specific study highlighted that a similar biphenyl compound effectively inhibited the proliferation of acute myeloid leukemia (AML) cells by disrupting tubulin dynamics, leading to mitotic arrest and differentiation .
Case Studies
Comparative Analysis
The biological activities of “([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone” can be compared to other related biphenyl compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Biphenyl-3-carboxylic acid | Anti-inflammatory | Inhibition of COX enzymes |
| Biphenyl-4-amine | Anticancer | Induction of apoptosis via mitochondrial pathways |
| Biphenyl-4-sulfonamide | Antimicrobial | Disruption of bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
